molecular formula C14H23ClN2 B2673336 (1-(4-Methylbenzyl)piperidin-4-yl)methanamine hydrochloride CAS No. 1289388-54-0

(1-(4-Methylbenzyl)piperidin-4-yl)methanamine hydrochloride

Cat. No.: B2673336
CAS No.: 1289388-54-0
M. Wt: 254.8
InChI Key: JCOFEADYXQABCL-UHFFFAOYSA-N
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Description

“(1-(4-Methylbenzyl)piperidin-4-yl)methanamine hydrochloride” is a chemical compound with the molecular formula C14H23ClN2 . It is related to the class of organic compounds known as phenylpiperidines . These are compounds containing a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C14H22N2.ClH/c1-12-4-6-13(7-5-12)10-16-8-2-3-14(9-15)11-16;/h4-7,14H,2-3,8-11,15H2,1H3;1H . This code provides a specific description of the molecule’s structure.


Physical and Chemical Properties Analysis

“this compound” is a solid compound . The molecular weight of the compound is 254.80 . Unfortunately, other specific physical and chemical properties are not available in the search results.

Scientific Research Applications

Neurochemical and Pharmacological Applications

  • Dopamine D2 Receptor Ligands : Research on dopamine D2 receptor ligands, which share a structural affinity with piperidine-based compounds, reveals their significant role in treating neuropsychiatric disorders such as schizophrenia, Parkinson's disease, depression, and anxiety. The typical pharmacophore for high D2R affinity includes an aromatic moiety, a cyclic amine (similar to piperidine), indicating potential research applications in developing treatments for these disorders (Jůza et al., 2022).

Environmental and Analytical Chemistry

  • Environmental Fate of Chemical Compounds : A study on the occurrence, fate, and behavior of parabens in aquatic environments provides insights into how structurally similar compounds, particularly those with benzyl and piperidine groups, might behave in water bodies. This research is crucial for understanding the environmental impact of chemical compounds and their degradation products (Haman et al., 2015).

Biochemical Applications

  • Cytochrome P450 Isoforms : The study on chemical inhibitors of cytochrome P450 isoforms in human liver microsomes, including those with piperidine structures, underscores the importance of understanding drug-drug interactions and metabolic pathways. This research is vital for drug development and safety pharmacology (Khojasteh et al., 2011).

Properties

IUPAC Name

[1-[(4-methylphenyl)methyl]piperidin-4-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2.ClH/c1-12-2-4-14(5-3-12)11-16-8-6-13(10-15)7-9-16;/h2-5,13H,6-11,15H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCOFEADYXQABCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCC(CC2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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